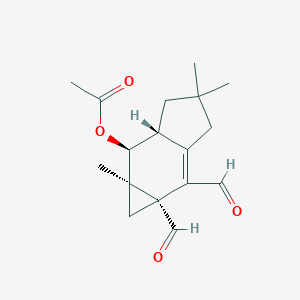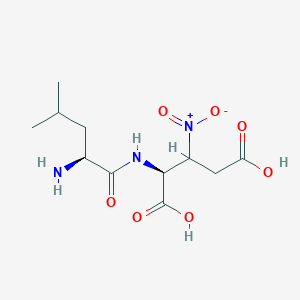
4,6-Dichloro-2-(chloromethyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(chloromethyl)pyrimidine is an organic compound with the molecular formula C5H3Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals.
Mechanism of Action
- PGE2 is generated by cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. By suppressing the activity of these enzymes, the compound reduces the production of PGE2 .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-(chloromethyl)pyrimidine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyrimidine. The process typically includes the following steps:
Chlorination of 2-methylpyrimidine: This step involves the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Chloromethylation: The resulting 4,6-dichloropyrimidine is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This step introduces a chloromethyl group at the 2 position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(chloromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts are used in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atoms are replaced by the nucleophiles.
Coupling Reactions: The major products are biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
4,6-Dichloro-2-(chloromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Research: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the chloromethyl group at the 2 position.
2,4-Dichloro-6-methylpyrimidine: Has a methyl group at the 6 position instead of a chloromethyl group.
2,4,6-Trichloropyrimidine: Has an additional chlorine atom at the 2 position.
Uniqueness
4,6-Dichloro-2-(chloromethyl)pyrimidine is unique due to the presence of both chlorine and chloromethyl groups, which provide distinct reactivity and allow for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,6-dichloro-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCXLWVUKSJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495618 | |
| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-05-9 | |
| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B8953.png)




![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

